2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate is an organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a bicyclo[2.2.1]heptene ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., PCl5) and amines (e.g., NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Scientific Research Applications
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Bicyclo[2.2.1]hept-5-en-2-one
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)butyl acetate stands out due to its unique acetate functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
85567-26-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)butyl] acetate |
InChI |
InChI=1S/C14H20O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h4-6,12-14H,3,7-9H2,1-2H3/b11-6+ |
InChI Key |
BLABKEBSNRZDOA-IZZDOVSWSA-N |
Isomeric SMILES |
CC/C(=C\C1CC2CC1C=C2)/COC(=O)C |
Canonical SMILES |
CCC(=CC1CC2CC1C=C2)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.